molecular formula C4H13NNaO7P2 B166872 Alendronate sodium CAS No. 129318-43-0

Alendronate sodium

Cat. No. B166872
CAS RN: 129318-43-0
M. Wt: 271.08 g/mol
InChI Key: CAKRAHQRJGUPIG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alendronate Sodium, also known as Fosamax, is a bisphosphonate drug used to prevent and treat osteoporosis (thinning of the bone) in women after menopause . It may also be used to increase bone mass in men who have osteoporosis, and in men and women to prevent and treat osteoporosis caused by long-term use of corticosteroids .


Synthesis Analysis

Alendronate Sodium can be synthesized through a ‘counterattack reaction’ involving the treatment of the respective acyl phosphonate with (MeO)3P and TMSBr followed by deblocking with aqueous HCl . Another method involves the reaction of Alendronate Sodium with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and 2,4-dinitrofluorobenzene (DNFB) as chromogenic derivatizing reagents .


Molecular Structure Analysis

The molecular weight of Alendronate Sodium is 271.08 and its molecular formula is C4H12NNaO7P2 .


Chemical Reactions Analysis

Alendronate Sodium reacts with NBD-Cl and DNFB through nucleophilic aromatic substitution reactions . The reaction products were measured at 472, 378, and 374 nm, for methods I, II, and III, respectively .


Physical And Chemical Properties Analysis

Alendronate Sodium is a white crystalline powder that is soluble in water, slightly soluble in alcohol, and insoluble in chloroform, acetone, and acetic acid .

Scientific Research Applications

Treatment of Osteoporosis

Alendronate Sodium is a member of the bisphosphonate family and is widely used for the treatment of osteoporosis . It helps increase bone mass and reduce the chance of having a spinal or hip fracture.

Treatment of Bone Metastasis

Alendronate Sodium is used in the treatment of bone metastasis . It can help manage bone pain and high levels of calcium in the blood caused by cancer that has spread to the bones.

Treatment of Paget’s Disease

Paget’s disease, a condition that can cause bones to become fragile, is another condition where Alendronate Sodium is used as a treatment .

Treatment of Hypocalcaemia Associated with Malignancy

Alendronate Sodium is used in the treatment of hypocalcaemia (low calcium levels in the blood) associated with malignancy .

Use in Spectrophotometric Methods

Alendronate Sodium, being a non-chromophoric compound, cannot be determined by conventional spectrophotometric methods. However, it can be determined through nucleophilic aromatic substitution reactions .

Use in Transdermal Delivery Systems

Research has been conducted on the use of Alendronate Sodium in transdermal delivery systems. The aim is to improve its permeability and prolong its release, due to its low bioavailability, potential gastrointestinal side effects, and the special administration needed for the oral dosage form of Alendronate Sodium .

Use in Collagen Modification for Bone Regeneration

Alendronate Sodium has been used in modifying collagen for bone regeneration applications . It upregulates the expression levels of osteogenic-related genes in osteoblasts.

Use as a Farnesyl Diphosphate Synthase Inhibitor

Alendronate Sodium is used as a farnesyl diphosphate synthase inhibitor . It’s a robust inhibitor of bone resorption that induces apoptosis.

Mechanism of Action

Target of Action

Alendronate sodium, a bisphosphonate drug, primarily targets osteoclasts . Osteoclasts are cells that resorb bone, playing a crucial role in bone remodeling. By targeting osteoclasts, alendronate sodium can effectively regulate bone metabolism .

Mode of Action

Alendronate sodium acts as a specific inhibitor of osteoclast-mediated bone resorption . It binds to bone hydroxyapatite, which is particularly exposed at sites of bone resorption . When osteoclasts initiate resorption of bone impregnated with alendronate, the drug is released, impairing the osteoclasts’ ability to form the ruffled border necessary for bone resorption . This leads to decreased bone resorption and an indirect increase in bone mineral density .

Biochemical Pathways

The primary biochemical pathway affected by alendronate sodium is the bone resorption pathway . By inhibiting osteoclast activity, alendronate sodium disrupts this pathway, leading to decreased bone resorption . The downstream effect is an increase in bone mineral density .

Pharmacokinetics

Alendronate sodium exhibits unique pharmacokinetic properties. After administration, it is rapidly cleared from the plasma and taken up by bone or excreted by the kidneys . Its oral bioavailability is about 0.7% to 1.8%, and food intake can markedly inhibit its absorption . It has a long half-life, exceeding 10 years, due to its binding to bone .

Result of Action

The primary result of alendronate sodium’s action is a decrease in the rate of bone resorption , leading to an indirect increase in bone mineral density . This makes it an effective treatment for conditions like osteoporosis and Paget’s disease, where bone resorption is abnormally high .

Action Environment

The action of alendronate sodium can be influenced by various environmental factors. For instance, food intake can significantly reduce the bioavailability of the drug, affecting its efficacy . Furthermore, the drug’s action may be less effective in patients with renal impairment due to reduced elimination .

Safety and Hazards

Alendronate Sodium may cause serious side effects such as chest pain, new or worsening heartburn, difficulty or pain when swallowing, severe joint, bone, or muscle pain, or low calcium levels . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKRAHQRJGUPIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904501
Record name Alendronate sodium anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alendronate sodium

CAS RN

129318-43-0
Record name Alendronate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129318430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alendronate sodium anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129318-43-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALENDRONATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4988K7X26P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The 4-aminobenzamide of alendronate sodium was prepared as follows. In a 500 mL beaker, 54 g (166 mmol) of sodium alendronate was dissolved in 150 mL of DI water with a pH adjusted to 11 with concentrated NaOH. Nitrobenzoyl chloride, 28 g (150 mmol), dissolved in 100 mL of THF, was added dropwise into the aqueous alendronate solution. The pH was kept at 11 with additional NaOH solution during the addition. After the addition was complete, the solution was stirred for another 2 hours at room temperature. THF was removed in vacuo, and the pH of the solution was adjusted to 4. The resulting precipitate, which was collected by filtration at room temperature, was primarily nitrobenzoic acid and was discarded. The solution was kept at 4° C. overnight, and the resulting precipitate was collected by filtration, washed with DI water, and dried. The resulting solid weighted approximately 56 g (86%).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 250 ml flask was fitted with a mechanical stirrer, a thermometer, and a reflux condenser. The flask was charged with 41.1 ml of a solution of sodium hydroxide in ethanol (0.49N, 20.1 mmol), 8.9 ml of ethanol, water (0 to 40 mol. eq., according to the crystal form desired), and 5g (20.1 mmol) of anhydrous alendronic acid. The reaction mixture was boiled with vigorous stirring for about 15 hours until the of pH of the liquid phase remained constant (approx. pH 7). After cooling of the reaction mixture to ambient temperature, the solid material was filtered, washed with absolute ethanol, and dried overnight in a vacuum oven (10-15 mmHg, ambient temperature) to give 96-99% sodium alendronate having the following crystal forms: crystal Form D, when 0-4 (preferably 0-2) mol. eq. water were used; crystal Form F, when 5-8 (preferably 6-7) mol. eq. water were used; crystal Form E, when 9-15 (preferably 12) mol. eq. water were used; and crystal Form G, when 15-40 (preferably 25-35) mol. eq. water were used. The monosodium salt was confirmed by atomic absorption and by measuring the pH of a 0.5% aqueous solution of the salt (approx. pH 4.4).
[Compound]
Name
solution
Quantity
41.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20.1 mmol
Type
solvent
Reaction Step One
[Compound]
Name
5g
Quantity
20.1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods III

Procedure details

A one liter flask was fitted with a mechanical stirrer, a thermometer, and a reflux condenser. The flask was charged with alendronic acid monohydrate (25 g, 0.094 mol) and aqueous ethanol. The mixture was heated to boiling with stirring. The aqueous ethanolic sodium hydroxide was added dropwise to the suspension of alendronic acid monohydrate in aqueous ethanol for 3 hours at reflux with vigorously stirring. Then the mixture was stirred at reflux for additional 15 hours. The mixture was cooled to room temperature with stirring. The solid was filtered, washed with absolute ethanol, and dried overnight in a vacuum oven (10-15 mm Hg, 40-50° C.) to give 26.2 g of alendronate sodium, having crystalline Form G.
Name
alendronic acid monohydrate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
alendronic acid monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A suspension of alendronate sodium trihydrate 1.0 g (3.08 mmol) in aqueous ethanol (10 ml of ethanol+1.9 ml of water) was boiled at reflux with stirring for 15 hrs. After cooling to ambient temperature the solid was filtered, washed with absolute ethanol and ether, and dried overnight in a vacuum oven (10-15 mm Hg, ambient temperature) to give 0.9 g of alendronate sodium, containing crystal form G.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alendronate sodium
Reactant of Route 2
Alendronate sodium
Reactant of Route 3
Alendronate sodium
Reactant of Route 4
Alendronate sodium
Reactant of Route 5
Alendronate sodium
Reactant of Route 6
Alendronate sodium

Q & A

Q1: What is the primary mechanism of action of Alendronate sodium?

A1: Alendronate sodium is a bisphosphonate that functions as a potent inhibitor of osteoclast-mediated bone resorption. [] It achieves this by binding to hydroxyapatite, the mineral component of bone, specifically targeting areas of active bone remodeling. [, ] This binding interferes with osteoclast function, ultimately leading to decreased bone resorption. [, , ]

Q2: How does Alendronate sodium affect bone remodeling?

A2: While Alendronate sodium primarily inhibits bone resorption, it doesn’t completely halt bone remodeling. [] Research suggests it shifts the balance towards bone formation, increasing bone mineral density over time. [, , ] This makes it effective in treating conditions like osteoporosis, where bone resorption outpaces formation. [, , , ]

Q3: What is the molecular formula and weight of Alendronate sodium?

A3: While the provided research papers focus on the applications and effects of Alendronate sodium, they don't explicitly state its molecular formula and weight. For detailed structural information, consult resources like PubChem or DrugBank.

Q4: Can Alendronate sodium be incorporated into bone cement composites?

A5: Yes, research indicates successful incorporation of Alendronate sodium into calcium phosphate bone cement composites. [] Studies show it doesn't negatively impact the cement's microstructure and might even enhance its density. [] This suggests potential for controlled drug release and improved therapeutic outcomes.

Q5: Does Alendronate sodium degrade when incorporated into such materials?

A6: Studies suggest Alendronate sodium remains relatively stable within the calcium phosphate bone cement matrix. [] This stability is crucial for its potential as a drug delivery system within these composites. []

Q6: Does the research indicate any catalytic properties of Alendronate sodium?

A6: The provided research primarily focuses on Alendronate sodium's therapeutic applications related to bone health. There is no mention of catalytic properties or applications in these studies.

Q7: Does modifying the structure of Alendronate sodium impact its activity?

A7: The provided research doesn't delve into specific structural modifications of Alendronate sodium and their impact on its activity.

Q8: What are the challenges associated with the oral formulation of Alendronate sodium?

A10: Oral formulations of Alendronate sodium face challenges due to its low bioavailability and potential for esophageal irritation. [, , ] Research focuses on strategies like enteric coating and nanoparticle encapsulation to improve bioavailability and reduce side effects. []

Q9: How do these formulations affect the drug’s stability and effectiveness?

A11: Studies indicate enteric-coated formulations can enhance the bioavailability of Alendronate sodium compared to conventional tablets without compromising its effectiveness. [, ] This suggests promise for improved therapeutic outcomes with modified release profiles.

Q10: Does the research address safety regulations related to Alendronate sodium?

A10: While the research papers discuss the effectiveness and potential side effects of Alendronate sodium, they don't specifically address SHE (Safety, Health, and Environment) regulations related to its manufacturing or use.

Q11: How is Alendronate sodium absorbed and excreted?

A13: Alendronate sodium exhibits low oral bioavailability, with a significant portion excreted unchanged in urine. [, ] Studies using HPLC methods have been conducted to analyze its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. [, ]

Q12: What models are used to study Alendronate sodium’s effects?

A14: Researchers utilize both in vitro and in vivo models to investigate Alendronate sodium’s effects. Cell-based assays explore its impact on osteoblast and osteoclast activity. [, ] Animal models, including ovariectomized rats and rabbits, help understand its effects on bone mineral density and fracture healing. [, , ]

Q13: What do clinical trials reveal about Alendronate sodium?

A15: Clinical trials demonstrate that Alendronate sodium effectively increases bone mineral density in postmenopausal women, reducing the risk of fractures. [, , ] Studies also explore its potential benefits in other conditions, such as periodontal disease, where its anti-resorptive properties show promise. []

Q14: Is there evidence of resistance developing to Alendronate sodium?

A14: The provided research doesn't specifically address resistance mechanisms to Alendronate sodium.

Q15: Are there any safety concerns related to Alendronate sodium use?

A17: While generally considered safe, Alendronate sodium can cause side effects, with gastrointestinal issues being the most common. [, , ] Research emphasizes the importance of proper administration techniques to minimize esophageal irritation. [, ]

Q16: What strategies are being explored to improve Alendronate sodium delivery?

A18: Researchers are investigating targeted drug delivery systems, including incorporating Alendronate sodium into calcium phosphate bone cement, to achieve localized effects and potentially reduce systemic side effects. [] This approach holds promise for applications like dental implants and bone regeneration. []

Q17: Are there specific biomarkers used to monitor Alendronate sodium treatment?

A19: The research mentions monitoring bone mineral density changes using DEXA scans and assessing bone turnover markers like BGP and β-CTX to evaluate the effectiveness of Alendronate sodium treatment. [, ]

Q18: What analytical techniques are used to study Alendronate sodium?

A20: Researchers utilize various analytical techniques, including HPLC with fluorescence detection, to quantify Alendronate sodium concentrations in biological samples like urine. [, , ] This enables pharmacokinetic studies and helps understand the drug's behavior within the body. [, , ]

Q19: How does the dissolution rate of different Alendronate sodium formulations compare?

A22: Research shows significant variations in disintegration times among generic and brand-name Alendronate sodium tablets. [, ] While bioequivalence studies ensure similar bioavailability, these differences in dissolution rates might impact esophageal exposure and tolerability. [, ]

Q20: How do researchers ensure the accuracy and reliability of their analytical methods?

A23: Research emphasizes the importance of method validation for techniques like HPLC. [, ] This involves establishing linearity, precision, accuracy, and limits of detection and quantification to ensure reliable measurement of Alendronate sodium concentrations. [, ]

Q21: Are there specific quality control measures for Alendronate sodium production?

A24: While the research doesn't explicitly detail quality control measures, it highlights the importance of bioequivalence studies for generic formulations of Alendronate sodium. [, ] This ensures that generic versions meet the same standards of quality, safety, and efficacy as the original brand-name product. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.